2-Heptene
Overview
Description
2-Heptene is an organic compound classified as an alkene, characterized by the presence of a carbon-carbon double bond. Its molecular formula is C₇H₁₄, and it exists in two geometric isomers: (E)-2-Heptene and (Z)-2-Heptene. These isomers differ in the spatial arrangement of the substituents around the double bond. This compound is a colorless liquid at room temperature and is known for its mildly unpleasant odor .
Mechanism of Action
Target of Action
2-Heptene is a type of alkene, which are primarily involved in various organic reactions due to their unsaturated nature . The primary targets of this compound are likely to be organic compounds that can undergo reactions with alkenes.
Mode of Action
The mode of action of this compound is primarily through chemical reactions involving the double bond in its structure. Alkenes like this compound can undergo addition reactions, where other atoms or molecules can add across the double bond . This can result in the formation of new compounds.
Biochemical Pathways
The exact effects would depend on the specific biochemical context and the other compounds present .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Heptene can be synthesized through various methods, including:
Dehydration of Alcohols: One common method involves the dehydration of heptanol using an acid catalyst such as sulfuric acid. This reaction typically occurs at elevated temperatures.
Dehydrohalogenation of Alkyl Halides: Another method involves the dehydrohalogenation of 2-heptyl halides using a strong base like potassium hydroxide in ethanol.
Industrial Production Methods: Industrial production of this compound often involves the catalytic cracking of petroleum fractions. This process breaks down larger hydrocarbons into smaller alkenes, including this compound .
Chemical Reactions Analysis
2-Heptene undergoes various chemical reactions typical of alkenes:
Hydrogenation: In the presence of a catalyst such as palladium on carbon, this compound can be hydrogenated to form heptane.
Halogenation: Reaction with halogens like bromine or chlorine results in the formation of dihalogenated products.
Hydrohalogenation: Addition of hydrogen halides like hydrogen chloride or hydrogen bromide leads to the formation of heptyl halides.
Oxidation: Oxidation with reagents like potassium permanganate or ozone can yield diols or carboxylic acids.
Common Reagents and Conditions:
Hydrogenation: Palladium on carbon catalyst, hydrogen gas, room temperature.
Halogenation: Bromine or chlorine, room temperature.
Hydrohalogenation: Hydrogen chloride or hydrogen bromide, room temperature.
Oxidation: Potassium permanganate or ozone, aqueous medium.
Major Products Formed:
Hydrogenation: Heptane.
Halogenation: 2,3-Dibromoheptane or 2,3-Dichloroheptane.
Hydrohalogenation: 2-Bromoheptane or 2-Chloroheptane.
Oxidation: Heptane-2,3-diol or heptanoic acid.
Scientific Research Applications
2-Heptene has several applications in scientific research:
Chemistry: It is used as a model compound to study the reactivity of alkenes and the effects of double bonds on molecular properties.
Biology: In biocatalysis studies, this compound serves as a substrate to investigate enzyme-catalyzed reactions.
Medicine: While not directly used in medicine, its derivatives and reaction products are studied for potential pharmaceutical applications.
Industry: this compound is employed in the synthesis of various chemicals, including polymers and resins.
Comparison with Similar Compounds
- 1-Heptene
- 3-Heptene
- 2-Hexene
- 2-Octene
Properties
IUPAC Name |
hept-2-ene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14/c1-3-5-7-6-4-2/h3,5H,4,6-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTTZHAVKAVGASB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC=CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
98.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear colorless liquid; [MSDSonline] | |
Record name | 2-Heptene | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/8524 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
48.4 [mmHg] | |
Record name | 2-Heptene | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/8524 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
592-77-8 | |
Record name | 2-Heptene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=592-77-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hept-2-ene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.882 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 2-heptene?
A1: this compound has the molecular formula C₇H₁₄ and a molecular weight of 98.19 g/mol.
Q2: Are there any characteristic spectroscopic data available for this compound?
A2: While the provided abstracts do not delve into detailed spectroscopic data, characteristic peaks in techniques like NMR and IR would be expected. For instance, the presence of a double bond would be indicated by a characteristic peak in the IR spectrum around 1640-1680 cm⁻¹.
Q3: Can this compound undergo monomer-isomerization polymerization?
A3: Yes, research indicates that this compound undergoes monomer-isomerization polymerization with a Ziegler-Natta catalyst (C₂H₅)₃Al-TiCl₃ at 80 °C. The resulting polymer comprises 1-heptene units. []
Q4: How does the addition of nickel acetyl-acetonate affect the polymerization of this compound?
A4: The addition of the isomerization catalyst nickel acetyl-acetonate [Ni(acac)₂] accelerates the monomer-isomerization polymerization of this compound. []
Q5: Can this compound participate in copolymerization reactions?
A5: Yes, this compound undergoes monomer-isomerization copolymerization with trans-2-butene in the presence of a Ziegler-Natta catalyst. The resulting copolymer consists of 1-butene and 1-heptene units. []
Q6: Can this compound be used as a starting material for the synthesis of other compounds?
A6: Yes, this compound serves as a starting material in the synthesis of (E)-7-phenyl-2-heptene-4,6-diyn-1-ol, a compound exhibiting repellent activity against isopods. []
Q7: Are there any computational chemistry studies on this compound or its derivatives?
A7: While the provided abstracts do not detail computational chemistry studies on this compound specifically, molecular mechanics calculations have been performed on molecules relevant to the formation of carbonaceous compounds during n-butene isomerization within ferrierite zeolite pores. This research offers insights into the potential for computational approaches to study the behavior of this compound and similar molecules in various environments. []
Q8: Does modifying the structure of this compound affect its biological activity?
A8: Research on (E)-7-phenyl-2-heptene-4,6-diyn-1-ol, a derivative of this compound, suggests that the presence of a hydroxyl group and an aromatic ring at both ends of the seven-carbon chain is crucial for its repellent activity against isopods. This finding highlights the impact of structural modifications on biological activity. []
Q9: Is there information about the stability of this compound under various conditions?
A9: The provided research primarily focuses on the reactivity and catalytic properties of this compound and does not delve into its stability under various conditions.
Q10: What analytical techniques are commonly used to study this compound?
A10: Various analytical techniques are employed in the research on this compound and related compounds. These include:
- Gas chromatography-mass spectrometry (GC-MS): This technique is widely used for identifying and quantifying volatile compounds in complex mixtures, including those derived from natural sources like plants [] or formed during reactions. [, ]
- Two-dimensional gas chromatography-mass spectrometry (2D GC-MS): This technique offers enhanced separation capabilities for complex mixtures of hydrocarbons, enabling the identification and quantification of individual isomers in reactions like the oligomerization of 1-butene. []
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